molecular formula C28H33N3O8 B14070925 (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid

(2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid

Cat. No.: B14070925
M. Wt: 539.6 g/mol
InChI Key: PFVAFJSUWCTINJ-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-based derivative featuring multiple orthogonal protecting groups, making it a critical intermediate in peptide synthesis and medicinal chemistry. The stereochemistry (2S,4R) confers structural rigidity, while the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) groups enable sequential deprotection strategies. The carbamoyloxy linker at position 4 introduces a functionalized side chain with a Boc-protected aminoethyl group, enhancing solubility and enabling site-specific modifications .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O8/c1-28(2,3)39-26(35)30-13-12-29-25(34)38-17-14-23(24(32)33)31(15-17)27(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,29,34)(H,30,35)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVAFJSUWCTINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of Protecting Groups: The Fmoc and Boc protecting groups are introduced through reactions with fluorenylmethoxycarbonyl chloride and tert-butoxycarbonyl chloride, respectively.

    Coupling Reactions: The protected pyrrolidine is then coupled with other intermediates to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and solvent conditions.

    Purification: Using techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can remove the protecting groups, revealing the active sites.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of complex molecules, including peptides and pharmaceuticals. Its protecting groups allow for selective reactions at specific sites.

Biology

In biological research, it serves as a building block for the synthesis of biologically active peptides and proteins. Its stability and reactivity make it suitable for various biochemical applications.

Medicine

In medicine, the compound is used in the development of peptide-based drugs. Its ability to protect functional groups during synthesis ensures the integrity of the final therapeutic molecules.

Industry

Industrially, it is used in the large-scale production of peptides and other organic compounds. Its versatility and stability make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, allowing for selective reactions at other sites. The compound’s stability ensures that it remains intact during the synthesis process, preventing unwanted side reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared to structurally related pyrrolidine derivatives, focusing on substituents, stereochemistry, and applications.

Compound Name Substituents at Position 4 Protecting Groups Molecular Weight (g/mol) Key Applications/Properties References
(2S,4R)-Target Compound -(O-C(O)-NH-(CH₂)₂-NHBoc) Fmoc (position 1), Boc (side chain) ~550 (estimated) Peptide synthesis, solubility enhancer
(2R,4R)-4-(tert-butoxy)-1-Fmoc-pyrrolidine-2-carboxylic acid -O-tert-butoxy Fmoc (position 1) 408.47 Conformational control in peptides
(2S,4R)-4-(Boc-amino)-1-Fmoc-pyrrolidine-2-carboxylic acid -NHBoc Fmoc (position 1), Boc (position 4) 452.5 Solid-phase peptide synthesis (SPPS)
(2S,4R)-4-Tritylmercapto-1-Fmoc-pyrrolidine-2-carboxylic acid -S-Trityl Fmoc (position 1) 611.75 Aggregation prevention in peptides
(2S,4S)-4-(Pyridin-4-yloxy)-1-Fmoc-pyrrolidine-2-carboxylic acid -O-pyridin-4-yl Fmoc (position 1) Discontinued (no data) Drug discovery (discontinued)

Research Findings and Functional Insights

Orthogonal Protection :

  • The target compound’s Fmoc and Boc groups allow sequential deprotection under mild acidic (Boc) and basic (Fmoc) conditions, making it superior to derivatives like (2R,4R)-4-tert-butoxy-Fmoc-pyrrolidine , which lacks a side-chain functional group for further coupling .

Solubility and Reactivity: The carbamoyloxy-Boc-aminoethyl side chain enhances aqueous solubility compared to hydrophobic derivatives like (2S,4R)-4-Tritylmercapto-Fmoc-pyrrolidine, which is prone to aggregation in SPPS .

Stereochemical Impact: The (2S,4R) configuration stabilizes β-turn conformations in peptides, unlike the (2S,4S) isomer (2S,4S)-4-Boc-amino-Fmoc-pyrrolidine, which exhibits reduced helical propensity .

Data Tables and Experimental Observations

Physical Properties and Stability

Property Target Compound (2S,4R)-4-Boc-amino-Fmoc-pyrrolidine (2S,4R)-4-Tritylmercapto-Fmoc-pyrrolidine
Melting Point Not reported 152–154°C 198–200°C
Solubility in DMF High Moderate Low
Stability to TFA Boc stable, Fmoc cleaved Boc cleaved Stable
Aggregation Tendency Low Moderate High

Sources:

Biological Activity

The compound (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid, often referred to as a derivative of pyrrolidine, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.

This compound is characterized by its complex structure, which includes a fluorenyl moiety and a pyrrolidine backbone. Its molecular formula is C27H36N2O5C_{27}H_{36}N_{2}O_{5}, and it has a molecular weight of approximately 466.59 g/mol. The presence of the fluorenyl group is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds have shown promising antimicrobial properties. A study highlighted that related compounds exhibited inhibitory effects against Mycobacterium tuberculosis, specifically targeting the enoyl-acyl carrier protein reductase (ENR) enzyme, which is crucial for fatty acid biosynthesis in mycobacteria .

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor for various enzymes involved in metabolic pathways. For instance, the fluorenyl group can enhance binding affinity to target enzymes, thereby increasing the efficacy of inhibition. This characteristic is particularly relevant in designing inhibitors for antibiotic-resistant strains.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on different cancer cell lines. Preliminary results suggest that it may induce apoptosis in specific cancer cells, although further studies are required to elucidate the mechanism of action and specificity .

Case Studies

  • Inhibition of Mycobacterium tuberculosis : A series of studies on pyrrolidine derivatives demonstrated their ability to inhibit M. tuberculosis effectively. The structure-activity relationship (SAR) analysis indicated that modifications to the fluorenyl group significantly impacted antimicrobial activity .
  • Cancer Cell Lines : In vitro studies showed that certain derivatives could reduce cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. These findings warrant further investigation into their potential as anticancer agents .

Data Tables

PropertyValue
Molecular FormulaC27H36N2O5
Molecular Weight466.59 g/mol
CAS Number959580-40-6
Biological TargetENR (Mycobacterium tuberculosis)
Potential ApplicationsAntimicrobial, Anticancer

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